2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one is a brominated organic compound with a unique structure characterized by three bromine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one typically involves the bromination of 3,4-dimethylphenol. The reaction conditions must be carefully controlled to achieve the desired product. For instance, the bromination of 3,4-dimethylphenol can lead to either 2,5,6-tribromo-3,4-dimethylphenol or this compound, depending on the conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Reductive dehalogenation: The compound can undergo reductive dehalogenation, leading to the formation of 3,4-dimethylphenol.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include bromine and other halogens, with reactions typically carried out in the presence of a catalyst or under acidic conditions.
Reductive dehalogenation: This reaction often involves the use of reducing agents such as hydrogen iodide or electrochemical methods.
Major Products Formed
Electrophilic substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.
Reductive dehalogenation: The major product is 3,4-dimethylphenol.
Scientific Research Applications
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic substitution and reductive dehalogenation. In electrophilic substitution, the bromine atoms are replaced by other electrophiles, while in reductive dehalogenation, the bromine atoms are removed, leading to the formation of 3,4-dimethylphenol .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: This compound is similar in structure but lacks the methyl groups present in 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Another brominated compound with a similar cyclohexadienone structure.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: This compound has a similar cyclohexadienone ring but with different substituents.
Uniqueness
This compound is unique due to the presence of both bromine atoms and methyl groups on the cyclohexa-2,5-dien-1-one ring
Properties
CAS No. |
63113-33-7 |
---|---|
Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H7Br3O/c1-4-6(10)7(12)5(9)3-8(4,2)11/h3H,1-2H3 |
InChI Key |
MOPSUCZKUNOYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CC1(C)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.